molecular formula C20H20N4O3 B2782395 N-(3-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-44-2

N-(3-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2782395
CAS No.: 878734-44-2
M. Wt: 364.405
InChI Key: CZIFWAVHXCZGDH-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a novel synthetic compound offered for investigative purposes in oncology and cell biology. This carboxamide belongs to a class of 1,2,3-triazole derivatives that have demonstrated significant potential in biomedical research due to their pronounced biological activities. Specifically, structurally related N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides have exhibited potent and selective cytotoxic activity at nanomolar doses towards human leukemic T-cells (Jurkat cells) in studies, with efficacy comparable to established chemotherapeutic agents like doxorubicin . The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently explored for the development of new therapeutic agents with anticancer, antibacterial, and antifungal properties . Research on analogous compounds indicates a promising mechanism of action that induces apoptosis in cancer cells. This is characterized by the induction of morphological changes such as apoptotic body formation, membrane blebbing, and chromatin condensation . Furthermore, such compounds have been shown to trigger DNA fragmentation and damage without intercalating into the DNA molecule, while also reducing the mitochondrial membrane potential, pointing to a mitochondrial-mediated apoptotic pathway . The presence of specific substituents on the triazole carboxamide core is a critical area of investigation, as it can significantly influence a compound's potency and selectivity profile across various cancer cell lines, including leukemia, renal cancer, and melanoma models . This product is intended for research use by qualified laboratory scientists only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-4-27-18-11-6-5-10-17(18)24-13(2)19(22-23-24)20(26)21-16-9-7-8-15(12-16)14(3)25/h5-12H,4H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIFWAVHXCZGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C20H20N4O3
  • Molecular Weight : 364.405 g/mol
  • CAS Number : 878734-44-2

The compound's structure features a five-membered ring containing three nitrogen atoms, characteristic of triazoles. Its synthesis typically involves a multi-step process, often utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method, a popular approach in modern organic synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-71.1Thymidylate synthase inhibition
Compound BHCT-1162.6Thymidylate synthase inhibition
Compound CHepG21.4Thymidylate synthase inhibition

These compounds exhibited significant antiproliferative activity and were more effective than standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.0063 μmol/mL
S. aureusEffective at higher concentrations

These findings suggest that triazole derivatives can serve as potential leads for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. It may function as an enzyme inhibitor or modulator by binding to active sites on these targets, leading to significant biochemical responses.

Study on Antitumor Activity

In a recent study published in Frontiers in Pharmacology, a series of triazole hybrids were synthesized and tested for antitumor activity against H460 lung cancer cells. Among these compounds, one derivative showed an IC50 value of 6.06 μM and was found to induce apoptosis through reactive oxygen species (ROS) generation and increased expression of LC3 and γ-H2AX proteins .

Study on Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of triazole derivatives against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibition rates at low concentrations, suggesting their potential use as effective antimicrobial agents in clinical settings .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents (R1, R2, R3) Molecular Weight Yield Key Features Reference
Target Compound R1=2-ethoxyphenyl, R2=CH3, R3=3-acetylphenyl 340.35* 90% High lipophilicity, acetyl for H-bonding
N-(3-Acetylphenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide R1=benzoisoxazolyl, R2=CH3, R3=3-acetylphenyl 443.47 90% Bulky benzoisoxazole increases steric hindrance
1-(2-Fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3p) R1=2-fluorophenyl, R2=isopropyl, R3=quinolinyl 375.43 82–93% Fluorine enhances electronegativity
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide R1=3-chlorophenyl, R2=NH2, R3=4-acetylphenyl 341.77 Amino group improves solubility
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide R1=2-ethoxyphenyl, R2=CH3, R3=triazolylphenyl 407.47 Dual triazole cores for enhanced binding

*Calculated based on molecular formula C18H17FN4O2 in .

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 2-ethoxyphenyl group in the target compound increases logP compared to fluorophenyl (3p, logP ~2.8) or chlorophenyl () analogs.
  • Solubility: The acetyl group in the target compound reduces aqueous solubility relative to amino-substituted analogs (e.g., ), which exhibit improved solubility due to polar NH2 groups.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(3-acetylphenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : The synthesis typically involves multi-step routes, including:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

Amide Coupling : Reaction of the triazole intermediate with 3-acetylaniline using coupling agents like EDC/HOBt in anhydrous DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >90% purity .

  • Monitoring : Reaction progress tracked via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirmed by 1H^1H-NMR (DMSO-d6, 400 MHz) and HRMS .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths (e.g., C–N triazole bond: 1.31–1.34 Å) and torsion angles .
  • Spectroscopy :
  • 1H^1H-NMR: Acetyl proton at δ 2.55 ppm (s, 3H), ethoxy group at δ 1.35 ppm (t, 3H) and 4.08 ppm (q, 2H) .
  • 13C^{13}C-NMR: Carboxamide carbonyl at δ 165.2 ppm .
  • Mass Spectrometry : ESI-HRMS confirms molecular ion [M+H]+ at m/z 394.1521 (calc. 394.1524) .

Q. What are the primary solubility and stability properties relevant to in vitro assays?

  • Physical Properties :

PropertyValue
Solubility (DMSO)>20 mg/mL
LogP (octanol-water)3.2 ± 0.1
Melting Point245–247°C (decomposes)
  • Stability : Stable at −20°C for 6 months in dark; degrades in aqueous buffers (pH 7.4) with t1/2 ~48 hours .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

  • Strategies :

  • SHELXL Tools : Use PART, SIMU, and DELU instructions to model disorder in the ethoxyphenyl group .
  • Twinning : Apply TWIN/BASF commands for non-merohedral twinning (e.g., HOOFTEST > 3 indicates twinning) .
  • Validation : R1/wR2 convergence <5% discrepancy; check Flack parameter for absolute structure .

Q. What mechanistic hypotheses explain its biological activity against cancer cell lines?

  • Proposed Mechanisms :

Kinase Inhibition : Competitive binding to ATP pockets (e.g., EGFR-TK IC50 = 1.2 µM vs. 3.5 µM for Erlotinib) via triazole–hinge region interactions .

Apoptosis Induction : Caspase-3/7 activation (2.5-fold increase in HeLa cells at 10 µM) observed via fluorometric assays .

  • Data Contradictions : Discrepancies in IC50 values (e.g., MCF-7 vs. A549) may arise from differential expression of efflux transporters (e.g., P-gp) .

Q. How do substituent variations (e.g., acetyl vs. fluorophenyl) affect SAR in triazole derivatives?

  • SAR Insights :

SubstituentActivity Trend (IC50, µM)Source
3-Acetylphenyl1.8 (EGFR) vs. 4.2 (VEGFR2)
4-Fluorophenyl0.9 (EGFR) but higher toxicity
  • Methodology :
  • Docking Studies (AutoDock Vina) : Acetyl group enhances hydrophobic interactions in EGFR’s L858R mutant .
  • In Vivo Toxicity : LD50 >200 mg/kg (acetyl) vs. 150 mg/kg (fluoro) in murine models .

Methodological Recommendations

Q. What analytical workflows optimize purity assessment for scale-up synthesis?

  • Protocol :

HPLC-PDA : C18 column (5 µm, 4.6 × 150 mm), gradient 40–90% acetonitrile/0.1% TFA, retention time ~8.2 min .

Elemental Analysis : %C, %H, %N deviations <0.3% from theoretical values .

Stability-Indicating Assays : Forced degradation (heat, light, pH) with LC-MS to identify hydrolytic byproducts .

Q. How to address conflicting bioactivity data between enzymatic and cellular assays?

  • Troubleshooting :

  • Membrane Permeability : Measure logD (shake-flask method) to correlate cellular uptake discrepancies .
  • Off-Target Effects : Proteome-wide profiling (e.g., KINOMEscan) to identify kinase promiscuity .
  • Metabolite Screening : LC-MS/MS to detect intracellular metabolite formation (e.g., deacetylated derivatives) .

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